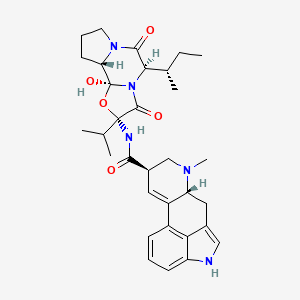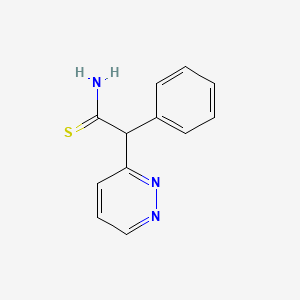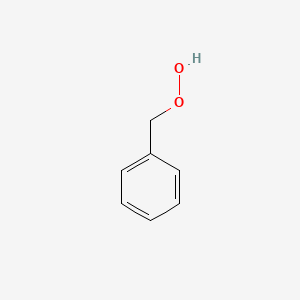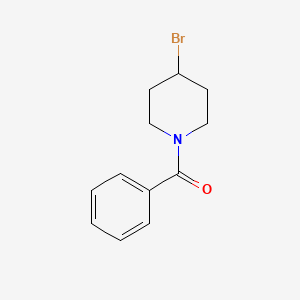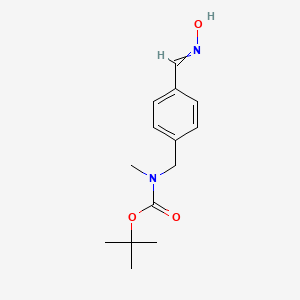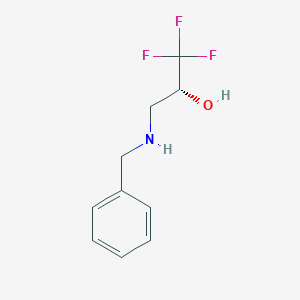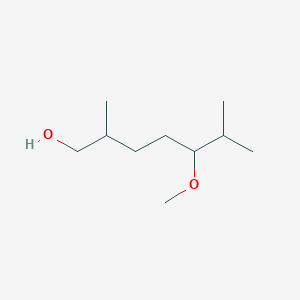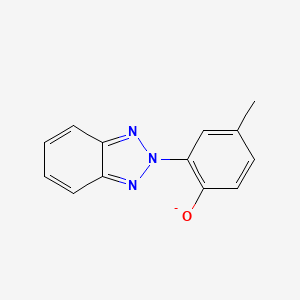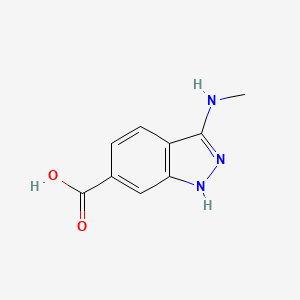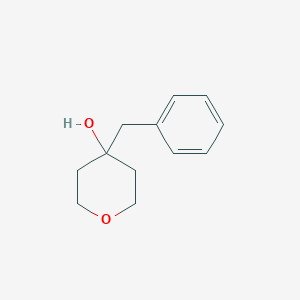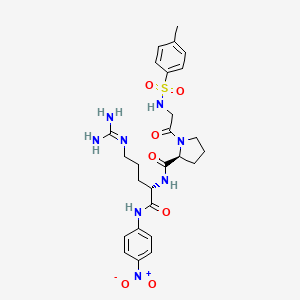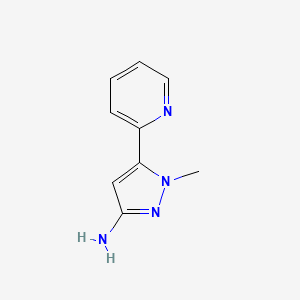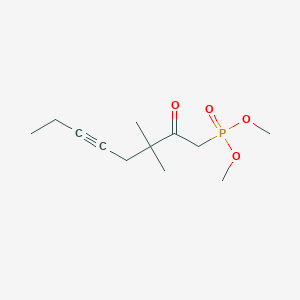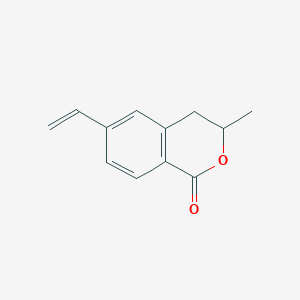
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one
描述
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family Isochromens are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methyl-2-butenal and salicylaldehyde in the presence of a base to form the desired isochromen structure. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
化学反应分析
Types of Reactions
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-one-4-carboxylic acid.
Reduction: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-ol.
Substitution: Formation of 6-substituted derivatives with various functional groups.
科学研究应用
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 6,8-dimethoxy-3-methyl-1H-isochromen-1-one
- 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isochromen derivatives and contributes to its specific applications and biological activities.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-11-10(7-9)6-8(2)14-12(11)13/h3-5,7-8H,1,6H2,2H3 |
InChI 键 |
HLKDTWUSXGKVOO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2)C=C)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
